molecular formula C13H18BNO5 B7955358 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B7955358
M. Wt: 279.10 g/mol
InChI Key: OORZOTUUCIRHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronic ester group attached to a pyridine ring, which is further substituted with a methoxy group and a carboxylic acid group. Boronic acid derivatives are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the reaction of 3-methoxypyridine with a boronic ester reagent. One common method is the reaction of 3-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires heating to promote the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-boronic acid pyridine-2-carboxylic acid.

    Reduction: Formation of 3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The methoxy and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both the boronic ester and carboxylic acid groups allows for diverse reactivity and applications in different fields of research and industry.

Properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)8-6-9(18-5)10(11(16)17)15-7-8/h6-7H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORZOTUUCIRHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.